molecular formula C14H18BrNO2 B14876901 Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14876901
M. Wt: 312.20 g/mol
InChI Key: IVUMGQROWDOZAX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with an ethyl ester and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with methylamine to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: This compound has a similar bromophenyl group but differs in the position and nature of the heterocyclic ring.

    4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the pyrrolidine ring and ester functionality.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-3-18-14(17)13-9-16(2)8-12(13)10-4-6-11(15)7-5-10/h4-7,12-13H,3,8-9H2,1-2H3

InChI Key

IVUMGQROWDOZAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)Br)C

Origin of Product

United States

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